molecular formula C13H10FNO3 B6340918 5-(3-Fluorophenyl)-2-methoxynicotinic acid, 95% CAS No. 1214326-33-6

5-(3-Fluorophenyl)-2-methoxynicotinic acid, 95%

Cat. No. B6340918
CAS RN: 1214326-33-6
M. Wt: 247.22 g/mol
InChI Key: PEXOPVKWQHIYFR-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2-methoxynicotinic acid (5-F-2-MeONA) is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated analogue of nicotinic acid and has been used in studies of enzyme inhibition, receptor binding, and drug delivery.

Scientific Research Applications

5-(3-Fluorophenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been used in studies of the binding of drugs to receptors, and as a potential drug delivery system.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2-methoxynicotinic acid, 95% is not fully understood. It is thought to act as an inhibitor of acetylcholinesterase, which is a key enzyme involved in the regulation of neurotransmission. It is also believed to interact with other receptors in the body, although the exact mechanism of action is still unknown.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-2-methoxynicotinic acid, 95% are not fully understood. It is thought to act as an inhibitor of acetylcholinesterase, which could lead to increased levels of acetylcholine in the brain. This could lead to increased alertness, improved memory, and improved cognitive functions. In addition, it could also lead to increased levels of dopamine and serotonin, which could lead to improved mood and decreased anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Fluorophenyl)-2-methoxynicotinic acid, 95% in lab experiments are that it is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound and has a wide range of applications in scientific research. The limitations of using 5-(3-Fluorophenyl)-2-methoxynicotinic acid, 95% in lab experiments are that the exact mechanism of action is not fully understood, and the biochemical and physiological effects are not well characterized.

Future Directions

There are a number of potential future directions for the use of 5-(3-Fluorophenyl)-2-methoxynicotinic acid, 95% in scientific research. It could be used in further studies of the mechanism of action and biochemical and physiological effects. It could also be used to develop new drugs or drug delivery systems. Additionally, it could be used in studies of the binding of drugs to receptors, and to develop new inhibitors of enzymes involved in neurotransmission. Finally, it could be used in studies of the effects of 5-(3-Fluorophenyl)-2-methoxynicotinic acid, 95% on the central nervous system.

Synthesis Methods

5-(3-Fluorophenyl)-2-methoxynicotinic acid, 95% is synthesized by the reaction of 3-fluorobenzaldehyde with 2-methoxynicotinic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is purified by column chromatography.

properties

IUPAC Name

5-(3-fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-11(13(16)17)6-9(7-15-12)8-3-2-4-10(14)5-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXOPVKWQHIYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673434
Record name 5-(3-Fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214326-33-6
Record name 5-(3-Fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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